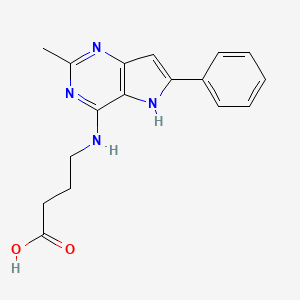

Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-

Beschreibung

Butansäure, 4-((2-Methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- ist eine komplexe organische Verbindung, die ein Pyrrolo-Pyrimidin-Gerüst aufweist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten, insbesondere als Kinaseinhibitor .

Eigenschaften

CAS-Nummer |

114685-06-2 |

|---|---|

Molekularformel |

C17H18N4O2 |

Molekulargewicht |

310.35 g/mol |

IUPAC-Name |

4-[(2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid |

InChI |

InChI=1S/C17H18N4O2/c1-11-19-14-10-13(12-6-3-2-4-7-12)21-16(14)17(20-11)18-9-5-8-15(22)23/h2-4,6-7,10,21H,5,8-9H2,1H3,(H,22,23)(H,18,19,20) |

InChI-Schlüssel |

OAIXSKXIMRFDJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C(=N1)NCCCC(=O)O)NC(=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butansäure, 4-((2-Methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Cyclisierung von Pyrrol mit Acyl(bromo)acetylenen zur Bildung von Acylethynylpyrrolen, gefolgt von der Addition von Propargylamin und anschließender intramolekularer Cyclisierung . Die Reaktionsbedingungen umfassen oft die Verwendung von festem Aluminiumoxid und Raumtemperatur für die ersten Schritte, wobei Cs₂CO₃/DMSO die letzte Cyclisierungsschritt katalysiert .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer speziellen Anwendungen in der Forschung und nicht in der großtechnischen Produktion. Die Prinzipien der organischen Synthese und Katalyse, die in Laborsituationen verwendet werden, können mit entsprechenden Modifikationen der Reaktionsbedingungen und -ausrüstung in großem Maßstab angewendet werden.

Analyse Chemischer Reaktionen

Reaktionstypen

Butansäure, 4-((2-Methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriumazid für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Oxide ergeben, während Reduktion Amin-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Butansäure, 4-((2-Methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von Butansäure, 4-((2-Methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- beinhaltet die Hemmung spezifischer Kinasen, wie CDK2. Diese Hemmung stört den Zellzyklus, was zur Apoptose von Krebszellen führt . Die molekularen Ziele umfassen die ATP-Bindungsstellen dieser Kinasen, wodurch deren Aktivierung und nachfolgende Signalwege verhindert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen zeigen ebenfalls Kinase-inhibitorische Aktivitäten und sind strukturell ähnlich.

Pyrrolopyrazin-Derivate: Bekannt für ihre biologischen Aktivitäten, einschließlich antimikrobieller und Antitumor-Eigenschaften.

Einzigartigkeit

Butansäure, 4-((2-Methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- ist aufgrund ihrer spezifischen Struktur einzigartig, die eine selektive Hemmung von CDK2 ermöglicht, was sie zu einem vielversprechenden Kandidaten für gezielte Krebstherapien macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.